molecular formula C18H21N3O B5713043 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Cat. No. B5713043
M. Wt: 295.4 g/mol
InChI Key: VHKKUNJAIQGMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential use in cancer treatment. In

Mechanism of Action

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide is a potent inhibitor of CDKs, which are enzymes that regulate the cell cycle. CDKs play a crucial role in cell division, and their dysregulation is a hallmark of cancer. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide inhibits CDKs by binding to their active site, preventing them from phosphorylating their substrates. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of retinoblastoma protein (pRb), a tumor suppressor protein that regulates the cell cycle. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide also inhibits the phosphorylation of RNA polymerase II, a protein that is involved in transcription. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potency and specificity for CDKs. It has been shown to be more potent than other CDK inhibitors, such as flavopiridol and roscovitine. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has a favorable pharmacokinetic profile, making it suitable for in vivo studies.
One limitation of using 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potential toxicity. It has been shown to cause liver toxicity in animal studies, which may limit its clinical use. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective CDK inhibitors based on the structure of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. Finally, the role of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in other diseases, such as neurodegenerative disorders, is an area of potential future research.

Synthesis Methods

The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide involves several steps. It starts with the reaction of 3-cyano-7-ethyl-1H-indole with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with N-(tert-butoxycarbonyl)cyclopentylacetamide to give the intermediate product. Finally, the intermediate product is deprotected to yield 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide.

Scientific Research Applications

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

2-(3-cyano-7-ethylindol-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-13-6-5-9-16-14(10-19)11-21(18(13)16)12-17(22)20-15-7-3-4-8-15/h5-6,9,11,15H,2-4,7-8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKUNJAIQGMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.